2,5-Dichloropyrimidin-4-ol
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Overview
Description
2,5-Dichloropyrimidin-4-ol is a chemical compound with the molecular formula C4H2Cl2N2O and a molecular weight of 164.98 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloropyrimidin-4-ol can be achieved through various methods. One common approach involves the chlorination of pyrimidine derivatives. For instance, starting with 2,4,5-trichloropyrimidine, selective hydrolysis can yield this compound . Another method involves the reaction of 2,5-dichloropyrimidine with hydroxide ions under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and hydrolysis reactions. The process is optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloropyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyrimidine derivatives, while oxidation can produce pyrimidine N-oxides .
Scientific Research Applications
2,5-Dichloropyrimidin-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dichloropyrimidin-4-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, its anti-inflammatory activity is attributed to the inhibition of inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: Similar in structure but lacks the hydroxyl group at the 4-position.
2,5-Dichloropyrimidine: Similar but lacks the hydroxyl group.
2,4,5-Trichloropyrimidine: Contains an additional chlorine atom at the 4-position.
Uniqueness
2,5-Dichloropyrimidin-4-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2,5-dichloro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-7-4(6)8-3(2)9/h1H,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXPUIUKFVPUKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169557-02-2 |
Source
|
Record name | 2,5-dichloro-3,4-dihydropyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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